molecular formula C10H13N3OS B1292889 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 932796-38-8

3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1292889
M. Wt: 223.3 g/mol
InChI Key: FOQUHZMZUKIJHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been explored through various methods. In one study, the synthesis of 3-R-thieno[3,2-d]pyrimidin-4(3H)-ones was achieved using methyl 3-aminothiophene-2-carboxylate with alkyl- and arylisocyanates and isothiocyanates, leading to N- and S-alkyl derivatives . Another approach involved the synthesis of 7-substituted 3-aminothieno[2,3-d:4,5-d']-dipyrimidin-4(3H)-ones by reacting 3-amino-7-(ethoxycarbonylmethylthio)thieno[2,3-d:4,5-d']-dipyrimidin-4(3H)-one with various nucleophilic reagents . Additionally, a selective synthesis method for 2-alkylamino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones was reported, involving an aza-Wittig reaction followed by a reaction with aliphatic primary amines .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been characterized by the presence of significant polarization in the electronic structures of the pyrimidinone molecules. Intramolecular N-H...O hydrogen bonds have been observed, contributing to the stability of the molecular structure. In one study, hydrogen-bonded ribbons and sheets were formed through a combination of two-centre and three-centre hydrogen bonds, creating distinct ring motifs within the crystal structure .

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidin-4(3H)-one derivatives participate in various chemical reactions, including alkylation and nucleophilic substitution. The alkylation of 3-R-thieno[3,2-d]pyrimidin-4(3H)-ones leads to the formation of N- and S-alkyl derivatives . Nucleophilic reagents such as dimethylamine, morpholine, piperidine, hydrazine hydrate, and sodium hydroxide have been used to synthesize 7-substituted derivatives . These reactions demonstrate the versatility of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are influenced by their tautomeric forms and the presence of substituents. The derivatives can adopt either a 1H- or a 3H-tautomeric form, which affects their hydrogen-bonding interactions and, consequently, their crystal structures . The presence of substituents such as alkyl or aryl groups can further modify the physical and chemical properties, including solubility, melting point, and reactivity. The fungicidal properties of some pyrimidin-6-yl amino acid derivatives indicate potential applications in agriculture .

properties

IUPAC Name

3-amino-2-methyl-6-propan-2-ylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-5(2)8-4-7-9(15-8)12-6(3)13(11)10(7)14/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQUHZMZUKIJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C(C)C)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

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